Potent Histone Deacetylase (HDAC) Inhibition Compared to Broader Class Activity
Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate demonstrates potent inhibition of histone deacetylases (HDAC1 and HDAC2), with a reported IC50 of 8.5 nM in a cell-based assay using K562 erythroleukemia cells [1]. This level of potency places it among the more active imidazole-based HDAC inhibitors, where many structural analogs exhibit IC50 values in the micromolar range [2]. The presence of the tribromo-substituted imidazole core is hypothesized to contribute to this high affinity through enhanced hydrophobic interactions with the enzyme's active site channel.
| Evidence Dimension | Inhibitory activity against HDAC1/2 |
|---|---|
| Target Compound Data | IC50 = 8.5 nM |
| Comparator Or Baseline | Typical imidazole-based HDAC inhibitors (Class Baseline): IC50 values often >1 µM (1000 nM) |
| Quantified Difference | At least 117-fold more potent |
| Conditions | Enzymatic assay using HDAC1 and HDAC2 isolated from K562 erythroleukemia cells [1] |
Why This Matters
This high potency at single-digit nanomolar concentrations makes it a valuable chemical probe for studying HDAC1/2 biology and a privileged starting point for lead optimization, distinguishing it from less active imidazole derivatives.
- [1] BindingDB BDBM50222319 (CHEMBL340835). Affinity Data for ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate. IC50: 8.5 nM against HDAC1/2 from K562 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50222319 View Source
- [2] Bertrand P. Inside HDAC with HDAC inhibitors. European Journal of Medicinal Chemistry. 2010;45(6):2095-2116. (Contextual benchmark for imidazole-based HDAC inhibitor potency). View Source
